

6-Iodo-5-methyl-2-oxindole chemical properties

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Compound of Interest

Compound Name: 6-Iodo-5-methyl-2-oxindole

Cat. No.: B15203097

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6-Iodo-5-methyl-2-oxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: **6-Iodo-5-methyl-2-oxindole** is a substituted oxindole, a heterocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. The oxindole core, consisting of a fused benzene and pyrrolidone ring system, is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities.^{[1][2]} The presence of an iodine atom on the aromatic ring provides a versatile handle for further chemical modification through various cross-coupling reactions, making **6-Iodo-5-methyl-2-oxindole** a valuable building block for creating diverse chemical libraries.^{[1][3]} This document provides a technical overview of its chemical properties, potential synthetic routes, and applications in research.

Core Chemical and Physical Properties

Quantitative data for **6-Iodo-5-methyl-2-oxindole** is primarily available from chemical suppliers. Key physical properties such as melting point and solubility have not been extensively reported in public literature.

Property	Value	Source
CAS Number	1823333-29-4	[4] [5]
Molecular Formula	C ₉ H ₈ INO	(Calculated)
Molecular Weight	273.07 g/mol	[5]
Purity	≥98%	[4]
Synonyms	6-iodo-5-methyl-1,3-dihydroindol-2-one	[4]
Storage	2-8°C	[4]

Spectral Information

Detailed spectral analyses such as ¹H NMR, ¹³C NMR, and mass spectrometry data are typically provided by commercial suppliers upon request.[\[6\]](#) For reference, the spectral data for the closely related parent compound, 6-iodo-2-oxindole, is provided below.

Reference Spectral Data for 6-Iodo-2-oxindole (CAS 26631-14-5):[\[7\]](#)

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.42 (s, 1H), 7.29-7.27 (dd, J=8.0, 1.6 Hz, 1H), 7.11 (d, J=1.6 Hz, 1H), 7.02-7.00 (d, J=8.0 Hz, 1H)[\[7\]](#)
- ¹³C NMR (100 MHz, CDCl₃): δ 175.9, 145.3, 129.6, 126.4, 125.7, 117.4, 92.2, 35.4[\[7\]](#)
- Mass Spec (ESI): m/z 260.1 (M+1)[\[7\]](#)

Experimental Protocols & Synthesis

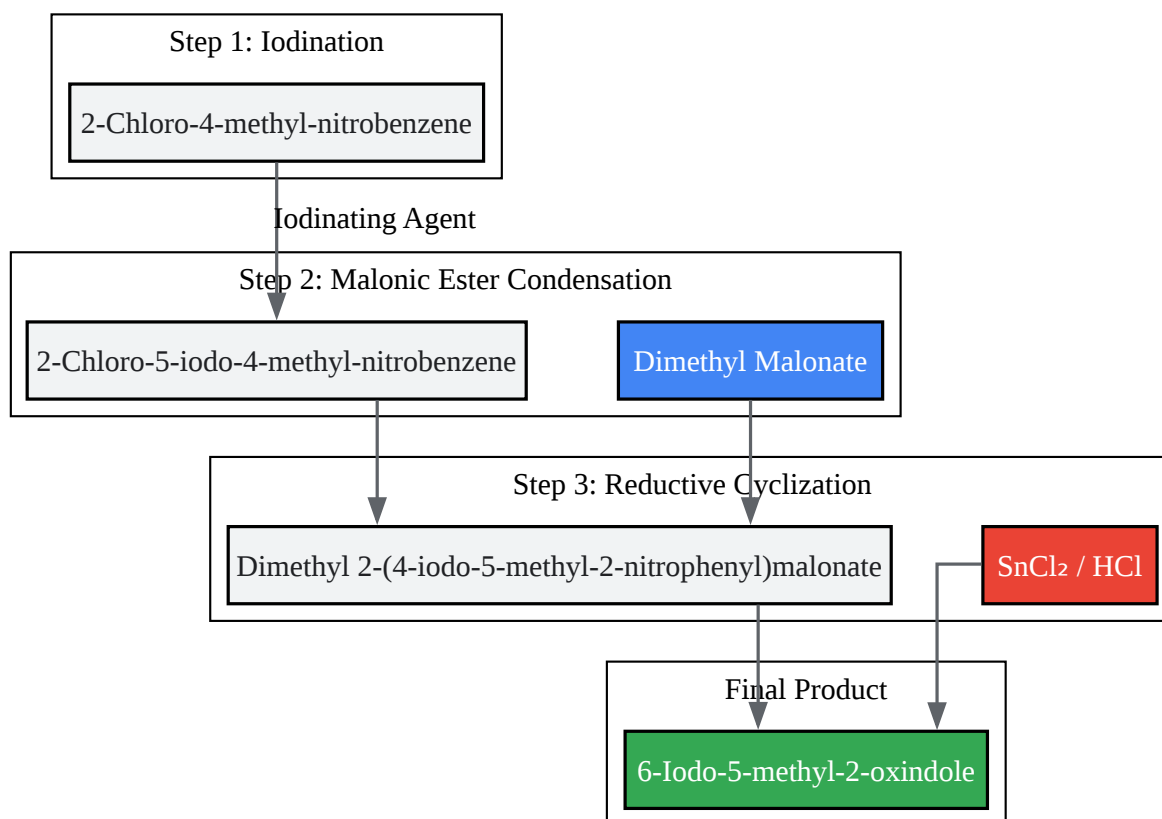
A specific, peer-reviewed synthesis protocol for **6-iodo-5-methyl-2-oxindole** is not readily available. However, a patented multi-step process for the synthesis of the parent compound, 6-iodo-2-oxindole, provides a viable and illustrative pathway that could be adapted by using appropriately methylated starting materials.[\[7\]](#)

Representative Synthesis of 6-Iodo-2-oxindole:

A potential synthesis involves a three-step process starting from 2-chloro-nitrobenzene:[\[7\]](#)

- Iodination: Electrophilic iodination of a substituted 2-chloro-nitrobenzene.
- Malonic Ester Condensation: Reaction of the resulting 2-chloro-5-iodonitrobenzene with a dialkyl malonate (e.g., dimethyl malonate).^[7]
- Reductive Cyclization: A final reduction of the nitro group, followed by spontaneous cyclization and decarboxylation to yield the oxindole core. This can be achieved using reagents like tin(II) chloride (SnCl_2).^[7]

The workflow for this proposed synthesis is depicted below.



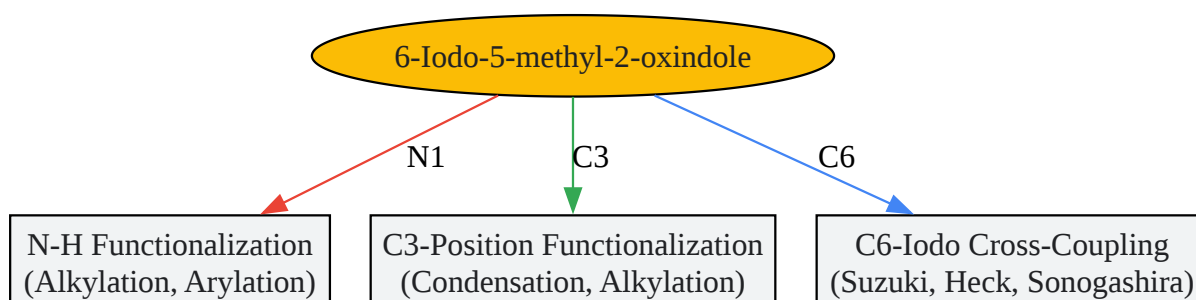
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Caption: Proposed synthetic workflow for **6-Iodo-5-methyl-2-oxindole**.

Reactivity and Applications

The chemical reactivity of **6-Iodo-5-methyl-2-oxindole** is dictated by several key functional groups, making it a versatile intermediate for synthesis.[8]

- **Aryl Iodide (C6):** The iodine atom is the most prominent site for derivatization, readily participating in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[3][9] This allows for the introduction of a wide variety of aryl, alkyl, alkynyl, and amino substituents to build molecular complexity.
- **Amide Nitrogen (N1):** The N-H bond can be deprotonated and subsequently alkylated, acylated, or arylated to introduce substituents that can modulate the compound's biological activity and physical properties.[8]
- **Methylene Carbon (C3):** The C3 position adjacent to the carbonyl group is nucleophilic and can be functionalized, often through condensation reactions with aldehydes or ketones.[8]



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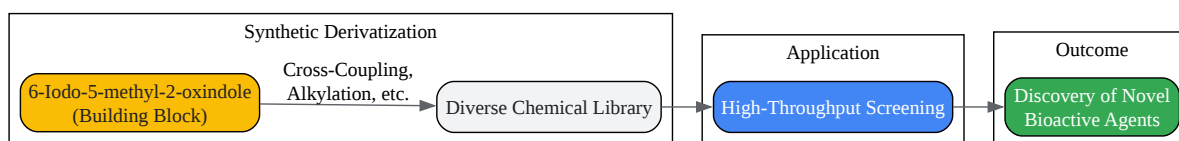
Caption: Key reactivity sites on the **6-Iodo-5-methyl-2-oxindole** scaffold.

The oxindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] For example, Sunitinib is an oxindole-containing multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[3] Derivatives of the oxindole core have demonstrated a vast range of biological activities, including:

- Anticancer[2]

- Antiviral and Anti-HIV[2]
- Antimicrobial[10]
- Anti-inflammatory[10]
- Kinase inhibition (e.g., EGFR, VEGFR)[11]

Therefore, **6-Iodo-5-methyl-2-oxindole** serves as a key starting material for generating novel compounds for screening in various drug discovery programs.



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Caption: Role in the drug discovery pipeline.

Safety and Handling

A specific Safety Data Sheet (SDS) for **6-Iodo-5-methyl-2-oxindole** was not available in the public domain and should be requested directly from the supplier. As a general precaution for substituted iodo-aromatic and oxindole compounds, standard laboratory safety protocols should be strictly followed. This includes:

- Handling in a well-ventilated fume hood.
- Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoiding inhalation of dust and contact with skin and eyes.

- Storing the compound in a tightly sealed container in a cool, dry place as recommended (2-8°C).[4]

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